1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, a benzyl group, a phenoxyphenyl group, and a carboxamide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenoxyphenylboronic acid and a palladium catalyst.
Formation of the Carboxamide Functional Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:
1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the phenoxyphenyl group, which may result in different biological activities and chemical properties.
2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and interactions with molecular targets.
1-benzyl-2-oxo-N-(4-methoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Contains a methoxy group instead of a phenoxy group, which may influence its chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-27(30-22-13-15-24(16-14-22)34-23-11-5-2-6-12-23)25-18-21-10-7-17-29-26(21)31(28(25)33)19-20-8-3-1-4-9-20/h1-18H,19H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEOZZYXWZNXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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